molecular formula C17H20N2O B6065690 N-[1-(2,4-dimethylphenyl)ethyl]-N'-phenylurea

N-[1-(2,4-dimethylphenyl)ethyl]-N'-phenylurea

Cat. No.: B6065690
M. Wt: 268.35 g/mol
InChI Key: AGBHOKMVYYOPHB-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-N'-phenylurea is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.157563266 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

Research has explored the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which includes compounds related to N-[1-(2,4-dimethylphenyl)ethyl]-N'-phenylurea. These compounds were evaluated for their biological potential, including antibacterial and enzyme inhibition activities against Gram-negative & Gram-positive bacteria and lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Bioremediation Technology

A study on the bioremediation technology for the degradation of diuron, a related phenylurea herbicide, investigated the use of hydroxypropyl-β-cyclodextrin and a bacterial consortium. This approach demonstrated significant degradation and mineralization of diuron in soil systems (Villaverde et al., 2012).

Environmental Degradation and Remediation

Research on the degradation of phenylurea herbicides like diuron in various environmental conditions has been conducted. The studies show how different factors, including temperature and water content, affect the degradation process in soil profiles, providing insights into the environmental behavior of similar compounds (Alletto et al., 2006).

Corrosion Inhibition

A study on the use of methyl substituted phenyl-containing dithiocarbamate compounds, related to this compound, investigated their effectiveness as corrosion inhibitors against steel in acidic solutions. This research provides insights into the potential applications of similar compounds in industrial corrosion protection (Kıcır et al., 2016).

Anti-Ozonant Property

Ethylene diurea, a related compound, has been studied for its anti-ozonant properties and its potential to assess the impact of ozone on plant growth, suggesting possible agricultural applications (Agrawal et al., 2005).

Properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-9-10-16(13(2)11-12)14(3)18-17(20)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBHOKMVYYOPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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